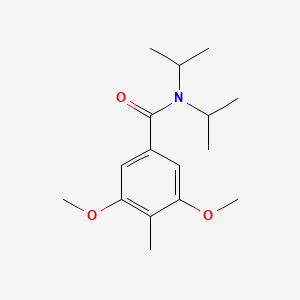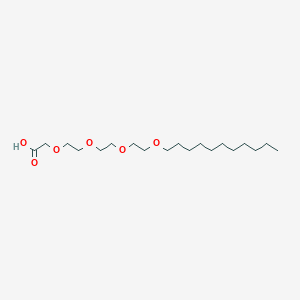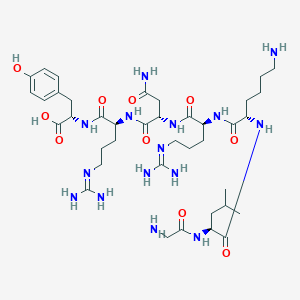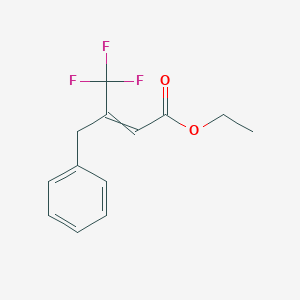
Ethyl 3-benzyl-4,4,4-trifluorobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-benzyl-4,4,4-trifluorobut-2-enoate is a chemical compound characterized by its unique structure, which includes a benzyl group attached to a trifluorobut-2-enoate moiety. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-benzyl-4,4,4-trifluorobut-2-enoate typically involves the reaction of benzyl chloride with trifluorobut-2-enoic acid in the presence of a suitable base, such as triethylamine, under controlled temperature conditions. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully monitored to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-benzyl-4,4,4-trifluorobut-2-enoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted benzyl derivatives.
Scientific Research Applications
Ethyl 3-benzyl-4,4,4-trifluorobut-2-enoate finds applications in several scientific fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Ethyl 3-benzyl-4,4,4-trifluorobut-2-enoate exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways to achieve therapeutic outcomes.
Comparison with Similar Compounds
Ethyl 3-benzyl-4,4,4-trifluorobut-2-enoate is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties compared to similar compounds. Some similar compounds include:
This compound: Contains a trifluoromethyl group.
Ethyl 3-benzyl-4,4,4-difluorobut-2-enoate: Similar structure but with one less fluorine atom.
Ethyl 3-benzyl-4,4,4-trichlorobut-2-enoate: Contains chlorine atoms instead of fluorine.
These compounds differ in their reactivity and applications due to the presence of different substituents.
Properties
CAS No. |
198632-96-1 |
|---|---|
Molecular Formula |
C13H13F3O2 |
Molecular Weight |
258.24 g/mol |
IUPAC Name |
ethyl 3-benzyl-4,4,4-trifluorobut-2-enoate |
InChI |
InChI=1S/C13H13F3O2/c1-2-18-12(17)9-11(13(14,15)16)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 |
InChI Key |
PORFCWIMSXAPCN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(CC1=CC=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4aR,7aR)-6-(2-Fluoro-4-nitrophenyl)octahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B15165159.png)
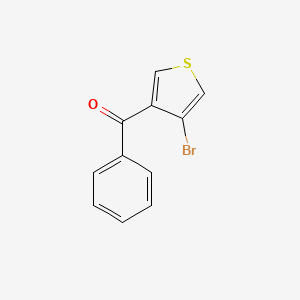
![2-[(2-Amino-1,3-benzothiazol-6-yl)oxy]acetamide](/img/structure/B15165168.png)
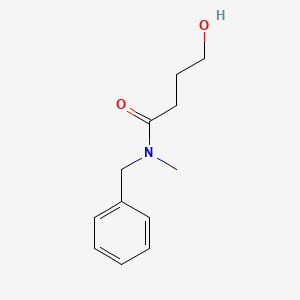
![2-{2,4,6-Trimethyl-3,5-bis[(1H-pyrazol-1-yl)methyl]phenoxy}pyridine](/img/structure/B15165193.png)
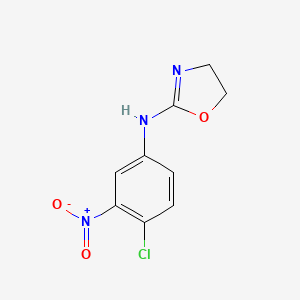
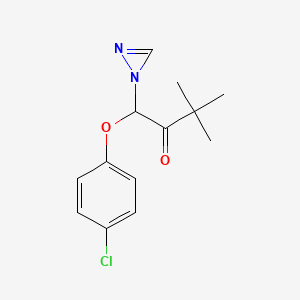
![[1,4]Dioxino[2,3-f]benzothiazole-2-carbonitrile](/img/structure/B15165209.png)
![4-[3-[7-(2-Quinolinylmethoxy)-2-naphthyloxy]propyl]benzoic acid](/img/structure/B15165214.png)
![3-[2-(Benzyloxy)phenyl]prop-2-enal](/img/structure/B15165225.png)
